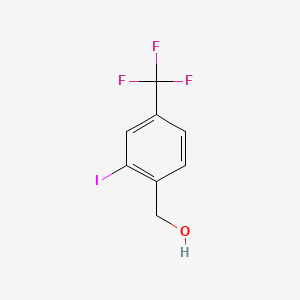

(2-Iodo-4-(trifluoromethyl)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-iodo-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPRZVRKNSVLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855817 | |

| Record name | [2-Iodo-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873005-49-3 | |

| Record name | [2-Iodo-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (2-Iodo-4-(trifluoromethyl)phenyl)methanol (CAS 873005-49-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Iodo-4-(trifluoromethyl)phenyl)methanol, with CAS number 873005-49-3, is a key synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring an iodinated and trifluoromethylated benzene ring attached to a primary alcohol, offers a versatile platform for the synthesis of complex molecules. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target compounds, making it a valuable moiety in drug design.[2] The iodo group provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this important building block.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 873005-49-3 | [3] |

| Molecular Formula | C₈H₆F₃IO | [3] |

| Molecular Weight | 302.03 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Iodo-4-(trifluoromethyl)benzyl alcohol | [5] |

| Appearance | Liquid | [4][6] |

| Purity | Typically ≥96% | [4][6] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from the synthesis of the closely related compound, 2-iodo-4-(trifluoromethyl)phenol. The synthesis would likely involve the iodination of 4-(trifluoromethyl)benzyl alcohol.

A general workflow for such a synthesis is proposed below:

References

Technical Guide: Physical Properties of (2-Iodo-4-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of the compound (2-Iodo-4-(trifluoromethyl)phenyl)methanol. Due to the limited availability of experimentally determined data for this specific molecule in publicly accessible literature, this document also includes data for structurally related compounds to provide context and estimates. Furthermore, it outlines general experimental protocols for the determination of key physical properties and a plausible synthetic route.

Core Physical and Chemical Data

While specific experimental values for the physical properties of this compound are not widely reported, the following information has been compiled from various chemical suppliers and databases.

| Property | Value | Citation |

| Molecular Formula | C₈H₆F₃IO | [1][2][3] |

| Molecular Weight | 302.03 g/mol | [1] |

| CAS Number | 873005-49-3, 702641-05-2 | [1][2][3] |

| Physical State | Liquid | [3] |

| Purity | Commercially available at ≥96% or ≥98% | [3][4] |

| IUPAC Name | [2-iodo-4-(trifluoromethyl)phenyl]methanol | [3] |

Comparative Physical Data of Related Compounds

To contextualize the expected physical properties of this compound, the following table presents data for benzyl alcohol and other substituted analogues. These substitutions significantly influence properties such as boiling and melting points.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzyl alcohol | C₇H₈O | 108.14 | -15 | 205 |

| (2-Fluoro-3-iodo-4-(trifluoromethyl)phenyl)methanol | C₈H₅F₄IO | 320.02 | Not available | 282.9 ± 40.0 (Predicted) |

| [2-Fluoro-4-(trifluoromethyl)phenyl]methanol | C₈H₆F₄O | 194.13 | Not available | 197.5 ± 35.0 |

| 4-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | Not available | Not available |

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is via the reduction of the corresponding aldehyde, 2-iodo-4-(trifluoromethyl)benzaldehyde. This is a standard and high-yielding reaction in organic chemistry.

Experimental Protocol: Reduction of 2-Iodo-4-(trifluoromethyl)benzaldehyde

This protocol is adapted from a general procedure for the reduction of benzaldehydes to benzyl alcohols.

Materials:

-

2-Iodo-4-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-iodo-4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a mixture of dichloromethane and methanol (4:1 v/v).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) to the stirred solution in portions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Caption: Proposed synthesis of this compound.

General Protocols for Physical Property Determination

The following are standard laboratory protocols for determining the key physical properties of a liquid compound like this compound.

Melting Point Determination

For a substance that is a liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.

Apparatus:

-

Melting point apparatus or a Thiele tube

-

Capillary tubes

-

Thermometer

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

A sample of the liquid is introduced into a capillary tube and sealed.

-

The sample is frozen using a cooling bath.

-

The frozen sample is placed in a melting point apparatus.

-

The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Boiling Point Determination

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating bath (e.g., oil bath)

-

Thermometer

Procedure (Micro method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The apparatus is heated in an oil bath.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: General workflow for determining physical properties.

Safety Information

This compound is classified as harmful.[3] The following hazards are associated with this compound:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

This document serves as a guide and is based on currently available information. Researchers should always consult primary literature and safety data sheets (SDS) from their supplier before conducting any experimental work.

References

A Comprehensive Technical Guide to (2-Iodo-4-(trifluoromethyl)phenyl)methanol

This document provides an in-depth overview of the chemical and physical properties of (2-Iodo-4-(trifluoromethyl)phenyl)methanol, a key reagent in various synthetic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted aromatic alcohol. Its structure incorporates an iodinated and trifluoromethylated phenyl ring, which imparts unique reactivity and properties valuable in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C8H6F3IO | [1][2][3] |

| Molecular Weight | 302.04 g/mol | [1] |

| 302.035 g/mol | [4] | |

| 302.03 g/mol | [2] | |

| CAS Number | 873005-49-3 | [1][2] |

| Purity | ≥98% | [1] |

| 96% | [4] | |

| Appearance | No data available (though one source lists "Liquid") | [4] |

Experimental Protocols

A general conceptual workflow for its synthesis is outlined below.

Caption: Conceptual synthesis workflow for this compound.

This proposed pathway involves the reduction of 2-Iodo-4-(trifluoromethyl)benzoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an aprotic solvent like tetrahydrofuran (THF). The reaction would require standard workup and purification procedures, such as column chromatography, to isolate the desired product.

Applications in Research and Development

Substituted benzyl alcohols, such as the title compound, are versatile intermediates in medicinal chemistry and materials science. The presence of both an iodo and a trifluoromethyl group offers multiple points for further chemical modification. The iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to form new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl group is a common bioisostere for a methyl or ethyl group and can enhance metabolic stability and binding affinity of drug candidates. The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.

A logical relationship diagram illustrating the potential synthetic utility of this molecule is presented below.

Caption: Reactivity of this compound's functional groups.

References

Solubility Profile of (2-Iodo-4-(trifluoromethyl)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(2-Iodo-4-(trifluoromethyl)phenyl)methanol, with CAS number 160486-16-0, is a substituted benzyl alcohol derivative. Its structure, featuring a polar alcohol group and a bulky, hydrophobic iodinated and trifluoromethylated phenyl ring, suggests a complex solubility profile. Understanding its solubility in various organic solvents is critical for applications in synthesis, purification, formulation, and various analytical procedures. The presence of both hydrogen-bonding capability (from the hydroxyl group) and significant nonpolar character indicates that its solubility will be highly dependent on the nature of the solvent.

Qualitative Solubility Analysis

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of the solute can form hydrogen bonds with these solvents. However, the large, nonpolar trifluoromethylphenyl group will likely limit its solubility compared to simpler alcohols. Moderate solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents can engage in dipole-dipole interactions. Solvents like DMSO and THF are often effective for compounds with mixed polarity. Good to moderate solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the molecule will favor interaction with nonpolar solvents. However, the polar alcohol group will detract from its solubility in highly nonpolar media. Low to moderate solubility is expected, likely higher in aromatic solvents like toluene due to potential π-π stacking interactions.

Quantitative Solubility Data

As of the date of this document, specific experimental quantitative solubility data for this compound across a range of organic solvents is not widely published. The following table is presented as a template for researchers to populate with their own experimental findings. It illustrates the standardized presentation of solubility data, which is crucial for comparability and interpretation.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Organic Solvent | Solvent Type | Solubility (g/L) - Hypothetical Data | Molar Solubility (mol/L) - Hypothetical Data |

| Methanol | Polar Protic | 150 | 0.497 |

| Ethanol | Polar Protic | 120 | 0.397 |

| Isopropanol | Polar Protic | 85 | 0.281 |

| Acetone | Polar Aprotic | 250 | 0.828 |

| Acetonitrile | Polar Aprotic | 180 | 0.596 |

| Tetrahydrofuran (THF) | Polar Aprotic | 300 | 0.993 |

| Dichloromethane (DCM) | Polar Aprotic | 280 | 0.927 |

| Toluene | Nonpolar Aromatic | 70 | 0.232 |

| n-Hexane | Nonpolar Aliphatic | 5 | 0.017 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values. The molecular weight of this compound is approximately 302.04 g/mol .[1]

Experimental Protocols for Solubility Determination

The following section details a standard methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. The most common and reliable approach is the shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a gravimetric setup)

Shake-Flask Method Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[2]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification: Determine the concentration of the solute in the filtered aliquot using a pre-validated analytical method.

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial containing the filtered aliquot and weigh the remaining solid residue. This is a simple method but can be prone to error if the compound is volatile.

-

HPLC-UV Analysis: Dilute the filtered aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Calculate the concentration based on a pre-established calibration curve. This is often the most accurate and preferred method.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve (Beer-Lambert Law).

-

-

Calculation: Calculate the solubility from the determined concentration and express it in appropriate units (e.g., g/L, mg/mL, or mol/L).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Experimental workflow for solubility determination using the shake-flask method.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2-Iodo-4-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Iodo-4-(trifluoromethyl)phenyl)methanol. Due to the limited availability of fully assigned public data for this specific compound, this guide presents a comprehensive, predicted spectral dataset. These predictions are derived from the analysis of structurally analogous compounds and established principles of NMR spectroscopy. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of similar structures, including 2-(trifluoromethyl)benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.9 - 8.1 | d | ~ 1 - 2 | H-3 |

| ~ 7.6 - 7.8 | dd | ~ 8, ~ 1-2 | H-5 |

| ~ 7.4 - 7.6 | d | ~ 8 | H-6 |

| ~ 4.8 | s | - | -CH₂OH |

| ~ 1.9 - 2.5 | br s | - | -CH₂OH |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C DEPT) | Assignment |

| ~ 142 - 144 | C | C-1 |

| ~ 96 - 98 | C | C-2 |

| ~ 139 - 141 | CH | C-3 |

| ~ 129 - 131 (q, J ≈ 32 Hz) | C | C-4 |

| ~ 126 - 128 (q, J ≈ 4 Hz) | CH | C-5 |

| ~ 128 - 130 | CH | C-6 |

| ~ 68 - 70 | CH₂ | -C H₂OH |

| ~ 123 - 125 (q, J ≈ 272 Hz) | C | -CF₃ |

Experimental Protocol

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. Instrument-specific parameters may require optimization.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution and lineshape using the deuterium lock signal of the CDCl₃.

3. ¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048, depending on sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for both ¹H and ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

Visualizations

Structural Assignment Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals to the corresponding atoms in the this compound molecule.

Caption: A logical workflow for NMR-based structural elucidation.

Key Structural Correlations

This diagram outlines the expected key correlations in 2D NMR experiments (like COSY and HMBC) that would confirm the structure of this compound.

Caption: Key predicted COSY and HMBC correlations for structural verification.

An In-depth Technical Guide to (2-Iodo-4-(trifluoromethyl)phenyl)methanol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, synthesis, and key applications of (2-Iodo-4-(trifluoromethyl)phenyl)methanol, a valuable building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities often exceeding 95%. Below is a summary of its key physicochemical properties and supplier information.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 873005-49-3, 702641-05-2 | [1][2] |

| Molecular Formula | C₈H₆F₃IO | [1][2] |

| Molecular Weight | 302.03 g/mol | [1] |

| Synonyms | 2-Iodo-4-(trifluoromethyl)benzyl alcohol, [2-Iodo-4-(trifluoromethyl)phenyl]methanol | [2] |

Table 2: Commercial Supplier Information

| Supplier | Purity | Available Quantities |

| Parchem | Not specified | Inquire |

| ChemicalBook | >95% | Inquire |

| Fluorochem | >98% | Gram to multi-gram |

| Ambeed | >98% | Inquire |

| Cenmed | Not specified | Milligram to gram |

| Laibo Chem | >98% | Gram to multi-gram |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 2-Iodo-4-(trifluoromethyl)benzoic acid. This transformation can be achieved using various reducing agents, with lithium aluminium hydride (LiAlH₄) being a prominent example due to its high reactivity.

Experimental Protocol: Reduction of 2-Iodo-4-(trifluoromethyl)benzoic acid

Materials:

-

2-Iodo-4-(trifluoromethyl)benzoic acid

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminium hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve 2-Iodo-4-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with diethyl ether. Combine the organic filtrates.

-

Extraction: Wash the combined organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Organic Synthesis: A Building Block for Carbon-Carbon Bond Formation

The presence of an iodo group on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This compound can be coupled with various boronic acids or their esters to generate biaryl structures.

Diagram of the Suzuki-Miyaura Coupling Experimental Workflow:

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of an alkyne moiety onto the aromatic ring of this compound.[3]

Diagram of the Sonogashira Coupling Catalytic Cycle:

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

This compound is a commercially accessible and versatile building block for organic synthesis. Its trifluoromethyl and iodo functionalities make it particularly useful in the construction of complex molecules for pharmaceutical and materials science research. The synthetic protocols and reaction workflows provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Technical Guide: Safety and Handling of (2-Iodo-4-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2-Iodo-4-(trifluoromethyl)phenyl)methanol (CAS No. 873005-49-3). The information compiled is based on data from suppliers and safety data sheets for structurally related compounds, intended to provide a robust safety protocol in the absence of a dedicated Safety Data Sheet (SDS) for this specific chemical.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Iodo-4-(trifluoromethyl)benzyl alcohol, [2-Iodo-4-(trifluoromethyl)phenyl]methanol |

| CAS Number | 873005-49-3[1] |

| Molecular Formula | C₈H₆F₃IO[1] |

| Molecular Weight | 302.03 g/mol [1] |

| Purity | Typically ≥96% |

Note: Physical properties such as melting point, boiling point, and density are not consistently reported across suppliers. It should be handled as a solid or liquid based on laboratory conditions.

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not universally established, based on data for structurally similar compounds, including other iodinated and trifluoromethyl-substituted aromatic compounds, the following GHS classifications are anticipated.

Pictograms:

Signal Word: Warning

Hazard Statements:

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Handling and Storage

4.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection:

-

Wear a flame-retardant, chemical-resistant lab coat.

-

Gloves: Nitrile or neoprene gloves are recommended. Latex gloves may not provide sufficient protection. Always inspect gloves for integrity before use.

-

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.

4.3. Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in the laboratory.

4.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Disposal

6.1. Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 4.2.

-

For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

6.2. Waste Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Protocols

While a specific, detailed experimental protocol for the use of this compound was not found in the immediate search, a common synthetic route to this compound involves the reduction of the corresponding aldehyde. The following is a generalized protocol based on a cited synthesis.[1]

Synthesis of this compound from 2-Iodo-4-(trifluoromethyl)benzaldehyde

Materials:

-

2-Iodo-4-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-Iodo-4-(trifluoromethyl)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Safety Considerations for this Protocol:

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and add slowly to the reaction mixture.

-

Methanol is flammable and toxic. All manipulations should be performed in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood with appropriate PPE.

Visualizations

DOT Script for General Laboratory Workflow

Caption: General workflow for handling and synthesizing this compound.

References

Synthesis of (2-Iodo-4-(trifluoromethyl)phenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to (2-Iodo-4-(trifluoromethyl)phenyl)methanol, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details two primary, reliable synthetic pathways, complete with experimental protocols and quantitative data. Visual diagrams generated using Graphviz are included to clearly illustrate the reaction workflows.

Executive Summary

This compound is a substituted benzyl alcohol derivative of significant interest in medicinal chemistry and materials science. Its synthesis can be efficiently achieved through two principal routes, both commencing from commercially available precursors. The first route involves the reduction of 2-Iodo-4-(trifluoromethyl)benzaldehyde, while the second utilizes the reduction of 2-Iodo-4-(trifluoromethyl)benzoic acid. Both methods offer high yields and purity, with the choice of route often depending on the availability and cost of the starting materials. This guide provides detailed experimental procedures for both pathways, including the synthesis of the requisite precursors, enabling researchers to select the most suitable approach for their specific needs.

Synthesis Route 1: Reduction of 2-Iodo-4-(trifluoromethyl)benzaldehyde

This route offers a straightforward and high-yielding method to the target compound, proceeding via the selective reduction of the aldehyde functional group.

Workflow for Synthesis Route 1

Caption: Synthesis of this compound via reduction of the corresponding benzaldehyde.

Experimental Protocol: Reduction of 2-Iodo-4-(trifluoromethyl)benzaldehyde

A solution of 2-Iodo-4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (MeOH, 0.2 M) is cooled to 0 °C in an ice bath. To this stirred solution, sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is then stirred at 0 °C for 1 hour, followed by stirring at room temperature for an additional 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 2. The mixture is then concentrated under reduced pressure to remove the methanol. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

| Reactant | Molar Eq. | Solvent | Reducing Agent | Reaction Time | Temperature | Yield | Purity |

| 2-Iodo-4-(trifluoromethyl)benzaldehyde | 1.0 | Methanol | Sodium Borohydride (1.5 eq) | 3 hours | 0 °C to RT | 95% | >98% |

Synthesis Route 2: Reduction of 2-Iodo-4-(trifluoromethyl)benzoic acid

This alternative route employs the robust reducing agent, lithium aluminum hydride, to convert the carboxylic acid to the primary alcohol.

Workflow for Synthesis Route 2

Caption: Synthesis of this compound via reduction of the corresponding benzoic acid.

Experimental Protocol: Reduction of 2-Iodo-4-(trifluoromethyl)benzoic acid

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) under an inert nitrogen atmosphere at 0 °C, a solution of 2-Iodo-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF (1.0 M) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction progress is monitored by TLC. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide (NaOH), and finally more water (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

| Reactant | Molar Eq. | Solvent | Reducing Agent | Reaction Time | Temperature | Yield | Purity |

| 2-Iodo-4-(trifluoromethyl)benzoic acid | 1.0 | Tetrahydrofuran | Lithium Aluminum Hydride (2.0 eq) | 12 hours | 0 °C to RT | 85-90% | >98% |

Synthesis of Precursors

Workflow for Precursor Synthesis

Caption: Synthesis of key precursors from 1-iodo-4-(trifluoromethyl)benzene.

Experimental Protocol: Synthesis of 2-Iodo-4-(trifluoromethyl)benzaldehyde

To a solution of 1-iodo-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF (0.3 M) at -78 °C under a nitrogen atmosphere is added n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour, after which anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride (NH₄Cl) solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 2-Iodo-4-(trifluoromethyl)benzaldehyde.

Experimental Protocol: Synthesis of 2-Iodo-4-(trifluoromethyl)benzoic acid

To a solution of 1-iodo-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF (0.3 M) at -78 °C under a nitrogen atmosphere is added n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour. Dry carbon dioxide gas is then bubbled through the solution for 1 hour, or the solution is poured over crushed dry ice. The mixture is allowed to warm to room temperature. The reaction is quenched with water and the THF is removed under reduced pressure. The aqueous layer is washed with diethyl ether, and then acidified to pH 2 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-Iodo-4-(trifluoromethyl)benzoic acid.

Conclusion

The synthesis of this compound can be reliably achieved through the reduction of either 2-Iodo-4-(trifluoromethyl)benzaldehyde or 2-Iodo-4-(trifluoromethyl)benzoic acid. The choice between these two routes will likely be dictated by the cost and availability of the starting materials. This guide provides detailed, actionable protocols for both pathways, as well as for the synthesis of the necessary precursors, to support the research and development endeavors of scientists in the pharmaceutical and chemical industries.

stability and storage conditions for (2-Iodo-4-(trifluoromethyl)phenyl)methanol

An In-depth Technical Guide on the Stability and Storage of (2-Iodo-4-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data from chemical suppliers and general chemical principles. As of December 2025, a comprehensive, peer-reviewed stability study for this compound is not available in the public domain. The following guidelines are based on supplier recommendations for this compound and analogous chemical structures.

Introduction

This compound is a substituted aromatic alcohol of interest in synthetic organic chemistry and drug discovery. Its utility as a building block necessitates a clear understanding of its stability and appropriate storage conditions to ensure its chemical integrity for experimental use. This guide provides a summary of the recommended storage conditions and outlines general best practices for handling and stability assessment.

Chemical Properties

A summary of the key chemical properties for this compound is presented below.

| Property | Value |

| CAS Number | 702641-05-2[1] |

| Molecular Formula | C₈H₆F₃IO[1] |

| Molecular Weight | 302.03 g/mol |

| Appearance | Typically a solid |

| Synonyms | 2-Iodo-4-(trifluoromethyl)benzyl alcohol, [2-Iodo-4-(trifluoromethyl)phenyl]methanol[1] |

Recommended Storage Conditions

To ensure the long-term stability of this compound, specific storage conditions are recommended by suppliers. These conditions are aimed at mitigating degradation from environmental factors such as light, moisture, and temperature. For a structurally similar compound, (4-Iodo-2-(trifluoromethyl)phenyl)methanol, the recommended storage is to keep it in a dark place, sealed in a dry environment, at a temperature of 2-8°C[2]. General guidance for substituted benzyl alcohols also suggests avoiding heat, sparks, open flames, and hot surfaces[3].

The following table summarizes the recommended storage conditions based on available data.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential decomposition reactions. |

| Light | Keep in a dark place (e.g., amber vial, stored in a cabinet) | The iodo-substituent on the aromatic ring may impart light sensitivity, leading to decomposition. |

| Atmosphere | Sealed in dry conditions (Inert atmosphere, e.g., Argon or Nitrogen, is best practice) | To prevent moisture absorption, which could lead to hydrolysis or other water-mediated degradation. Sealing also prevents oxidation. |

| Container | Tightly closed, appropriate for chemical storage | To prevent contamination and exposure to the atmosphere. |

Stability Profile and Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, analogous substituted benzyl alcohols can undergo oxidation. The benzylic alcohol functional group is susceptible to oxidation to the corresponding aldehyde and further to the carboxylic acid. The presence of an iodine atom on the aromatic ring may also influence the compound's stability, potentially making it susceptible to de-iodination under certain conditions (e.g., in the presence of reducing agents or upon exposure to UV light).

Experimental Protocols: General Guideline for Stability Assessment

A specific, validated stability testing protocol for this compound is not publicly available. However, a general workflow for assessing the stability of a chemical compound can be adapted. This typically involves storing the compound under controlled conditions and periodically testing its purity.

Objective: To assess the stability of this compound under recommended and stressed storage conditions over time.

Materials:

-

This compound of known initial purity.

-

Amber glass vials with tight-fitting caps.

-

Temperature and humidity-controlled storage chambers.

-

Analytical instrumentation (e.g., HPLC, GC-MS, NMR).

Methodology:

-

Sample Preparation: Aliquot the compound into several amber vials. A subset of vials should be purged with an inert gas (e.g., argon) before sealing to assess the impact of atmospheric oxygen.

-

Storage Conditions:

-

Recommended: 2-8°C, protected from light.

-

Accelerated (Stress): 25°C/60% RH (Room Temperature), 40°C/75% RH.

-

-

Time Points: Establish a testing schedule (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

-

Analytical Testing: At each time point, analyze a vial from each storage condition.

-

Purity Assessment: Use a suitable chromatographic method (e.g., HPLC with UV detection) to determine the purity of the compound and identify any degradation products.

-

Structural Confirmation: Use NMR spectroscopy to confirm the structure of the compound and identify any structural changes.

-

Mass Spectrometry: Use GC-MS or LC-MS to identify the mass of any impurities or degradation products.

-

-

Data Analysis: Compare the purity and impurity profiles at each time point to the initial (T=0) data. A significant decrease in purity or the appearance of new peaks would indicate degradation.

Visualizations

The following diagrams illustrate key logical workflows for the handling and stability assessment of this compound.

Caption: Recommended storage and handling workflow for the compound.

Caption: General workflow for experimental stability assessment.

Conclusion

While specific stability data for this compound is limited, the available information from suppliers provides clear guidance on its proper storage. Adherence to these conditions—refrigeration, exclusion of light and moisture, and a sealed container—is crucial for maintaining the compound's integrity. For applications requiring stringent purity, a preliminary stability assessment using the general protocol outlined in this guide is recommended to establish an appropriate shelf-life under specific laboratory conditions.

References

The Enigmatic Genesis of (2-Iodo-4-(trifluoromethyl)phenyl)methanol: A Search for Origins

For researchers, scientists, and professionals in drug development, understanding the synthetic history of a chemical compound is crucial for innovation and intellectual property. This guide delves into the discovery and purported first synthesis of (2-Iodo-4-(trifluoromethyl)phenyl)methanol, a compound of interest in various chemical research domains. Despite its commercial availability and apparent utility, a definitive, publicly accessible account of its initial preparation remains elusive.

This compound, identified by the CAS Number 873005-49-3, is a substituted benzyl alcohol. Its structure, featuring an iodine atom and a trifluoromethyl group on the phenyl ring, suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the iodo substituent make it an attractive intermediate for various cross-coupling reactions and further functionalization.

Postulated Synthetic Pathway

Chemical logic and information from commercial suppliers suggest a straightforward synthetic route to this compound. The most probable method involves a two-step process commencing from a suitable precursor:

-

Synthesis of 2-Iodo-4-(trifluoromethyl)benzaldehyde: The immediate precursor is likely 2-Iodo-4-(trifluoromethyl)benzaldehyde (CAS Number: 873006-01-0). The synthesis of this intermediate would likely involve the iodination of 4-(trifluoromethyl)benzaldehyde.

-

Reduction to the Benzyl Alcohol: The subsequent and final step would be the reduction of the aldehyde functional group of 2-Iodo-4-(trifluoromethyl)benzaldehyde to the corresponding primary alcohol, yielding this compound.

This proposed reaction sequence is a fundamental transformation in organic chemistry.

Figure 1. A diagram illustrating the postulated synthetic pathway for this compound.

The Search for the First Synthesis: A Gap in the Literature

A comprehensive search of scientific databases and patent literature did not yield a specific publication detailing the first synthesis of this compound or its direct precursor, 2-Iodo-4-(trifluoromethyl)benzaldehyde. While numerous general methods for the synthesis of substituted benzaldehydes and their subsequent reduction to benzyl alcohols are well-documented, a citable experimental protocol with characterization data and reaction yields for this particular molecule could not be located.

This absence of a primary source presents a challenge in definitively attributing the discovery and initial synthesis to a specific research group or publication. The compound is commercially available from various chemical suppliers, indicating that its synthesis is established. However, the original developmental work appears to be either unpublished or located in proprietary internal reports that are not publicly accessible.

General Experimental Considerations

For research and development purposes, scientists would typically approach the synthesis of this compound based on established chemical principles.

Table 1: Hypothetical Experimental Protocol

| Step | Reaction | Reagents and Conditions | Hypothetical Yield (%) |

| 1 | Iodination of 4-(trifluoromethyl)benzaldehyde | N-Iodosuccinimide (NIS), Triflic acid, Dichloromethane, Room Temperature | 70-85 |

| 2 | Reduction of 2-Iodo-4-(trifluoromethyl)benzaldehyde | Sodium borohydride (NaBH4), Methanol, 0 °C to Room Temperature | 90-98 |

It is important to note that the conditions and yields presented in Table 1 are hypothetical and based on analogous reactions found in the chemical literature. Optimization would be necessary to achieve the best results.

Conclusion

Spectroscopic and Synthetic Data for (2-Iodo-4-(trifluoromethyl)phenyl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Iodo-4-(trifluoromethyl)phenyl)methanol is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring both an iodo and a trifluoromethyl group on the phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules. The iodo group can readily participate in cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules. This document aims to provide a technical overview of the available spectroscopic and synthetic data for this compound.

Chemical Properties and Data

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 873005-49-3 |

| Molecular Formula | C₈H₆F₃IO |

| Molecular Weight | 302.03 g/mol |

Spectroscopic Data

A comprehensive search of available scientific literature and databases did not yield specific, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. While data for structurally similar compounds are available, direct experimental data for the title compound could not be located. For research and development purposes, it is recommended that this data be generated experimentally upon synthesis or acquisition of the compound.

Experimental Protocols

Synthesis of this compound

General Procedure for the Reduction of an Aldehyde to an Alcohol:

A solution of 2-iodo-4-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) would be treated with a reducing agent. A common and mild reducing agent for this purpose is sodium borohydride (NaBH₄). The reaction is typically carried out at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature.

The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC). Upon completion, the reaction would be quenched, typically with the addition of water or a dilute acid. The product, this compound, would then be extracted from the aqueous phase using an organic solvent. The combined organic extracts would be dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude product.

Purification of the crude product would likely be achieved by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound from its corresponding aldehyde.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

While this compound is a commercially available compound with significant potential as a synthetic intermediate, detailed public-domain information regarding its specific spectroscopic characteristics and a precise, validated synthesis protocol is currently lacking. The information provided herein offers a general overview based on established chemical principles. For any application requiring precise data, experimental generation of this information is essential.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with (2-Iodo-4-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This methodology is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of (2-Iodo-4-(trifluoromethyl)phenyl)methanol with various arylboronic acids. The presence of a trifluoromethyl group can significantly influence the electronic properties and metabolic stability of a molecule, making this substrate a valuable building block in drug discovery. The hydroxymethyl group offers a handle for further functionalization.

Due to the limited availability of specific experimental data for Suzuki coupling reactions involving this compound in the public domain, the following protocols and data are based on established procedures for structurally similar aryl iodides and benzyl alcohols. The provided conditions should be considered as a starting point for optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers the aryl group to the palladium complex.

-

Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can re-enter the catalytic cycle.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are illustrative and based on reactions with analogous substrates.

Table 1: Typical Reaction Parameters for Suzuki Coupling of this compound

| Parameter | Typical Range/Value | Notes |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand | Catalyst choice is crucial and depends on the boronic acid. |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | Often required when using Pd(OAc)₂. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The choice of base can significantly impact the reaction rate and yield. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is commonly used. |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive boronic acids. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

Table 2: Illustrative Examples of Suzuki Coupling with this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 110 | 16 | 70-85 |

| 4 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | NaHCO₃ (3) | DMF/H₂O (5:1) | 85 | 18 | 75-88 |

Experimental Protocols

Protocol A: General Procedure using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

-

Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The typical reaction concentration is 0.1-0.2 M.

-

Stir the reaction mixture vigorously and heat to 90-100 °C under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl methanol.

Protocol B: General Procedure using a Palladium(II) Pre-catalyst and a Ligand

Materials:

-

This compound

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos) (4-6 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Toluene or Dioxane (anhydrous and degassed)

-

Water (degassed, if required by the specific conditions)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (K₃PO₄ or Cs₂CO₃, 2-3 eq).

-

In a separate vial, pre-mix the palladium(II) acetate (2-3 mol%) and the phosphine ligand (4-6 mol%) in a small amount of the reaction solvent.

-

Add the catalyst/ligand mixture to the Schlenk tube containing the reactants.

-

Add the anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup as described in Protocol A (steps 8-9).

-

Purify the product by flash column chromatography.

Visualizations

Caption: General reaction scheme for the Suzuki coupling.

Caption: A typical experimental workflow for Suzuki coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes and Protocols for the Heck Reaction of (2-Iodo-4-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It is a cornerstone of modern organic synthesis, widely utilized in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[2] This document provides detailed application notes and protocols for the Heck reaction of (2-Iodo-4-(trifluoromethyl)phenyl)methanol, a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of drug candidates. Aryl iodides are particularly reactive substrates in Heck couplings, often allowing for milder reaction conditions.[1]

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-iodide bond of this compound to form a palladium(II) complex.

-

Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the Heck reaction of aryl iodides, which can be adapted for this compound.

Table 1: General Heck Reaction Parameters for Aryl Iodides

| Parameter | Recommended Conditions | Notes |

| Palladium Source | Pd(OAc)₂, PdCl₂(CH₃CN)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective choice. |

| Ligand | PPh₃, P(o-tol)₃, XPhos | Phosphine ligands are often used to stabilize the catalyst. |

| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | An inorganic or organic base is required to neutralize the HX formed. |

| Solvent | DMF, NMP, DMAc, Acetonitrile, Toluene | Aprotic polar solvents are generally preferred. |

| Temperature | 80-140 °C | Higher temperatures are often required for less reactive substrates. |

| Alkene | Styrenes, Acrylates, Allylic Alcohols | Electron-deficient alkenes are generally more reactive. |

Table 2: Exemplary Conditions for the Heck Reaction of this compound with an Alkene (e.g., n-Butyl Acrylate)

| Reagent/Parameter | Molar Equiv. / Value | Concentration / Amount |

| This compound | 1.0 | 1.0 mmol |

| n-Butyl Acrylate | 1.5 | 1.5 mmol |

| Pd(OAc)₂ | 0.02 | 0.02 mmol |

| PPh₃ | 0.04 | 0.04 mmol |

| K₂CO₃ | 2.0 | 2.0 mmol |

| Solvent (DMF) | - | 5 mL |

| Temperature | - | 100 °C |

| Reaction Time | - | 12-24 h |

Experimental Protocols

General Procedure for the Heck Reaction of this compound

This protocol describes a general method for the palladium-catalyzed Heck coupling of this compound with an alkene.

Materials:

-

This compound

-

Alkene (e.g., styrene, n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask or sealed tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and PPh₃ (0.04 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Add anhydrous DMF (to achieve a concentration of approximately 0.2 M with respect to the aryl iodide).

-

Add the alkene (1.5 equiv.) and K₂CO₃ (2.0 equiv.) to the reaction mixture.

-

Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Caption: Catalytic cycle of the Heck reaction.

Caption: Experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Iodo-4-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing (2-Iodo-4-(trifluoromethyl)phenyl)methanol in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive iodine atom, a trifluoromethyl group that can enhance metabolic stability and binding affinity, and a hydroxymethyl group that allows for further functionalization. The protocols outlined below are based on established methodologies for similar substrates and serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[1][2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1] The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for reactions like Suzuki and Stille) or coordination/insertion (for Heck and Buchwald-Hartwig), and finally reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[4]

The substrate, this compound, is an excellent candidate for these transformations. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0). The trifluoromethyl group is generally well-tolerated in these reactions, and the primary alcohol of the hydroxymethyl group may or may not require protection depending on the specific reaction conditions and coupling partners.

Key Cross-Coupling Reactions and Applications

This document covers five major types of palladium-catalyzed cross-coupling reactions applicable to this compound:

-

Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent. This is a widely used method for the synthesis of biaryl compounds.

-

Sonogashira Coupling: Formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is crucial for the synthesis of aryl alkynes and conjugated enynes.[5][6][7]

-

Buchwald-Hartwig Amination: Formation of a C-N bond with an amine. This is a key method for the synthesis of aryl amines.[8][9][10][11]

-

Heck Coupling: Formation of a C-C bond with an alkene. This reaction is used to synthesize substituted alkenes.[12][13]

-

Stille Coupling: Formation of a C-C bond with an organotin reagent. This reaction is known for its tolerance of a wide range of functional groups.

Data Presentation: Typical Reaction Conditions

The following tables summarize typical conditions for each cross-coupling reaction with aryl iodides, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

| Component | Example 1 | Example 2 | Example 3 |

| Pd Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ |

| Ligand | - | - | SPhos |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Solvent | Dioxane/H₂O | Toluene/H₂O | THF |

| Temperature | 80-100 °C | 90-110 °C | Room Temp to 80 °C |

| Yield Range | Good to Excellent | Good to Excellent | Good to Excellent |

Table 2: Sonogashira Coupling Conditions

| Component | Example 1 (with Cu) | Example 2 (Cu-free) |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Pd(PPh₃)₄ |

| Cu Co-catalyst | CuI | None |

| Base | Et₃N or DIPA | Cs₂CO₃ or Et₃N |

| Solvent | THF or DMF | Toluene or DMF |

| Temperature | Room Temp to 60 °C | 50-100 °C |

| Yield Range | Good to Excellent | Good to Excellent |

Table 3: Buchwald-Hartwig Amination Conditions

| Component | Example 1 | Example 2 |

| Pd Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ |

| Ligand | XPhos or RuPhos | BINAP |

| Base | NaOt-Bu or K₃PO₄ | Cs₂CO₃ |

| Solvent | Toluene or Dioxane | Toluene |

| Temperature | 80-110 °C | 100 °C |

| Yield Range | Good to Excellent | Good to Excellent |

Table 4: Heck Coupling Conditions

| Component | Example 1 | Example 2 |

| Pd Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ |

| Ligand | PPh₃ or P(o-tolyl)₃ | - |

| Base | Et₃N or K₂CO₃ | Et₃N |

| Solvent | DMF or Acetonitrile | Toluene |

| Temperature | 80-120 °C | 100 °C |

| Yield Range | Moderate to Good | Moderate to Good |

Table 5: Stille Coupling Conditions

| Component | Example 1 | Example 2 |

| Pd Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ |

| Ligand | - | PPh₃ or AsPh₃ |

| Additive | CuI (optional) | LiCl (optional) |

| Solvent | Toluene or THF | DMF |

| Temperature | 80-110 °C | 80-100 °C |

| Yield Range | Good to Excellent | Good to Excellent |

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These are starting points and may require optimization for specific coupling partners and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (0.02-0.05 equiv)

-

K₂CO₃ (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Anhydrous solvents and reagents

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add Pd(PPh₃)₄ to the vessel.

-

Add the degassed solvent mixture (1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

Objective: To synthesize an arylalkyne from this compound and a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (0.01-0.03 equiv)

-

CuI (0.02-0.05 equiv)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

-

Anhydrous THF or DMF

Procedure:

-

To a dry reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the anhydrous solvent and the base (Et₃N or DIPA).

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate and partition between an organic solvent and water.

-

Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize an N-aryl amine from this compound and an amine.

Materials:

-

This compound (1.0 equiv)